A Comprehensive Technical Guide to N-(1-(naphthalen-1-yl)ethyl)formamide (CAS 49681-33-6)
A Comprehensive Technical Guide to N-(1-(naphthalen-1-yl)ethyl)formamide (CAS 49681-33-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-(naphthalen-1-yl)ethyl)formamide, identified by CAS number 49681-33-6, is a niche organic compound characterized by a naphthalene core linked to an ethylformamide substituent. While extensive peer-reviewed studies on this specific molecule are not abundant, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. The naphthalene group is a well-known pharmacophore, and the formamide moiety serves as a versatile functional group and a precursor in various chemical transformations. This guide provides a detailed overview of its chemical properties, a plausible and detailed synthetic route, and explores its potential applications based on its structural characteristics.
Chemical and Physical Properties
N-(1-(naphthalen-1-yl)ethyl)formamide is an organic compound with the molecular formula C13H13NO and a molecular weight of approximately 199.25 g/mol .[1][2][3] It is structurally characterized by an amide functional group derived from formic acid and a 1-(naphthalen-1-yl)ethylamine backbone.[1] The presence of the naphthalene ring system suggests potential for interesting photophysical properties, such as fluorescence.[1]
| Property | Value | Source |
| CAS Number | 49681-33-6 | [4][5][6] |
| Molecular Formula | C13H13NO | [1][2][3] |
| Molecular Weight | 199.25 | [1][2] |
| Appearance | Typically a colorless to pale yellow liquid | [1] |
| Solubility | Soluble in polar organic solvents | [1] |
Proposed Synthesis and Experimental Protocol
A logical and efficient synthetic pathway to N-(1-(naphthalen-1-yl)ethyl)formamide involves a two-step process starting from the commercially available 1'-acetonaphthone. The first step is a reductive amination to form 1-(naphthalen-1-yl)ethanamine, followed by N-formylation to yield the target compound.
Synthesis Workflow
Caption: Proposed two-step synthesis of N-(1-(naphthalen-1-yl)ethyl)formamide.
Step 1: Synthesis of 1-(Naphthalen-1-yl)ethanamine
This procedure is adapted from a general method for the synthesis of 1-naphthylethylamine from 1'-acetonaphthone.[7]
Protocol:
-
To a stirred solution of 1'-acetonaphthone (10 mmol) in methanol (30 mL), add hydroxylamine hydrochloride (15 mmol), ammonium formate (60 mmol), and zinc powder (30 mmol).
-
Reflux the reaction mixture with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through Celite to remove solid residues.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Treat the residue with concentrated hydrochloric acid, followed by the addition of water (30 mL), and extract with diethyl ether (2 x 20 mL) to remove organic impurities.
-
Adjust the pH of the aqueous phase to 10 with ammonia solution and extract with dichloromethane (4 x 25 mL).
-
Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain 1-(naphthalen-1-yl)ethanamine.[7]
Step 2: N-Formylation of 1-(Naphthalen-1-yl)ethanamine
The N-formylation of amines using formic acid is a well-established and practical method.[8]
Protocol:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1-(naphthalen-1-yl)ethanamine (1 g) and 85% aqueous formic acid (1.0-1.2 equivalents) in toluene.[8]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Monitor the reaction by TLC until the starting amine is consumed (typically 4-9 hours).[8]
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude N-(1-(naphthalen-1-yl)ethyl)formamide, which can be further purified by column chromatography if necessary.[8]
Potential Applications and Research Directions
While specific applications for N-(1-(naphthalen-1-yl)ethyl)formamide are not extensively documented, its structural components suggest several areas of potential utility.
Intermediate in Pharmaceutical Synthesis
The chiral amine precursor, (R)-1-(naphthalen-1-yl)ethanamine, is a key intermediate in the synthesis of Cinacalcet.[9][10][11] Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[9][11] Consequently, N-(1-(naphthalen-1-yl)ethyl)formamide could serve as a protected form of this crucial amine or as an intermediate in the synthesis of other pharmacologically active molecules. The formamide group itself is a common feature in many bioactive compounds.[12]
Chiral Ligand Development
Naphthalene-containing chiral amines and their derivatives are utilized in the development of ligands for asymmetric catalysis.[13] The formamide could be a precursor to isocyanides, which are valuable ligands in organometallic chemistry.
Building Block in Organic Synthesis
Formamides are versatile intermediates in organic synthesis. They can be used as a protecting group for amines or as a precursor for the preparation of isocyanides.[8] The naphthalene moiety can participate in various aromatic substitution reactions, allowing for further functionalization.
Conclusion
N-(1-(naphthalen-1-yl)ethyl)formamide, while not a widely studied compound, possesses a chemical structure that makes it a molecule of interest for synthetic and medicinal chemists. Its synthesis from readily available starting materials is straightforward, and its potential applications as a pharmaceutical intermediate, a precursor to chiral ligands, and a versatile building block in organic synthesis warrant further investigation. This guide provides a foundational understanding of this compound, offering a basis for future research and development endeavors.
References
- Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093–2096.
- Li, Y., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. The Journal of Organic Chemistry.
- Reddy, P. G., & Kim, S. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(5), 641-642.
- Tanaka, Y., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Journal of Synthetic Organic Chemistry, Japan, 80(7), 651-655.
- Tarr, J. C., & Scott, D. E. (2021). Formylation of Amines. Molecules, 26(16), 5038.
- Google Patents. (2014). CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine.
- Google Patents. (2015). WO2015192433A1 - Process for synthesizing (r)-1-(naphthalene-1-group) ethylamine.
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ResearchGate. (2025). Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. Retrieved from [Link]
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Quality Control Chemicals Inc. (n.d.). N-(1-(naphthalen-1-yl)ethyl)formamide. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring (R)-1-(Naphthalen-1-yl)ethanamine: Properties and Applications. Retrieved from [Link]
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Technical Disclosure Commons. (2018). A process for the preparation of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl) propan-1-amine hydrochloride. Retrieved from [Link]
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Appchem. (n.d.). N-(1-(naphthalen-1-yl)ethyl)forMaMide. Retrieved from [Link]
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Figure 1: The target molecule, N-(1-(naphthalen-1-yl)ethyl)formamide, with key atoms numbered for NMR assignment.
